Lysergic acid N-(methylpropyl)amide, also known as LAMPA, is a synthetic compound belonging to the class of lysergamides. It is structurally related to lysergic acid diethylamide (LSD) and exhibits hallucinogenic properties. LAMPA is primarily utilized in scientific research and forensic applications, serving as an analytical reference material for the differentiation and confirmation of lysergic acid derivatives. Its unique structure contributes to its pharmacological effects, making it a subject of interest in various fields, including chemistry and biology.
Lysergic acid N-(methylpropyl)amide can be synthesized from lysergic acid through a reaction with methylpropylamine. This compound is classified as a hallucinogen due to its structural similarities to other well-known lysergamides, particularly LSD. The compound's IUPAC name reflects its chemical structure, which includes a methylpropyl group attached to the nitrogen atom of the amide functional group.
The synthesis of lysergic acid N-(methylpropyl)amide typically involves the following steps:
The process generally follows a method where lysergic acid is converted into a mixed anhydride using trifluoroacetic anhydride before being reacted with methylpropylamine. This method ensures the formation of the desired amide with minimal side products. The reaction mixture is then purified, often using chromatography techniques to isolate the final product in high purity.
The molecular formula for lysergic acid N-(methylpropyl)amide is , with a molecular weight of approximately 323.4 g/mol. The structure features a complex arrangement typical of lysergamides, including an indole ring system and an amide functional group.
Lysergic acid N-(methylpropyl)amide can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The specific conditions employed can significantly influence the products formed during these reactions.
Lysergic acid N-(methylpropyl)amide's mechanism of action primarily involves binding to serotonin receptors in the brain, particularly the serotonin 2A receptor. This interaction leads to alterations in perception, mood, and cognition, characteristic of hallucinogenic compounds. The precise pathways and effects are still under investigation but are believed to involve complex neurochemical interactions that influence neurotransmitter release and neuronal activity.
Relevant analyses often involve techniques like liquid chromatography-mass spectrometry (LC-MS) to assess purity and identify structural characteristics.
Lysergic acid N-(methylpropyl)amide has several scientific applications:
Lysergic acid N-(methylpropyl)amide (commonly abbreviated LAMPA or LMP) emerged from systematic investigations into ergot alkaloids – biologically active compounds produced by the Claviceps purpurea fungus. Historical records document ergot's dual role as a toxin causing epidemics of "St. Anthony's Fire" (characterized by gangrene and convulsions) and as a medicinal agent used historically in obstetrics and traditional medicine [2]. The foundational lysergic acid structure, identified as the core scaffold of major ergot alkaloids in the early 20th century, enabled targeted chemical modifications to explore structure-activity relationships [2] [6].
Research initiatives, notably those led by Albert Hofmann at Sandoz Laboratories, systematically explored amide derivatives of lysergic acid during the 1930s-1950s. This work aimed to identify compounds with desirable therapeutic properties (e.g., uterotonic, migraine prophylaxis) while minimizing toxicity [3] [7]. Lysergic acid N-(methylpropyl)amide represents a structural variant within this broader class, where the amide nitrogen is substituted with a methyl group and a propyl group. Its synthesis followed the established pathway for generating lysergic acid amides, involving the coupling of lysergic acid with N-methylpropylamine [1] [9]. The compound was characterized as part of efforts to map how alterations in the alkyl substituents of the amide nitrogen influenced pharmacological profiles compared to seminal compounds like lysergic acid diethylamide (LSD) and ergometrine [7] [10].
Table 1: Key Ergot Alkaloids and Derivatives Relevant to Lysergic Acid N-(Methylpropyl)amide Contextualization
| Compound Name | Chemical Designation | Primary Research Context | Discovery/Development Era |
|---|---|---|---|
| Lysergic Acid | 9,10-Didehydro-6-methylergoline-8-carboxylic acid | Core Scaffold Isolation | Early 20th Century |
| Ergometrine (Ergonovine) | Lysergic acid propanolamide | Uterotonic Agent | 1930s |
| Lysergic Acid Diethylamide (LSD) | N,N-Diethyllysergamide | Psychotropic Effects Screening | 1938/1943 |
| Methylergometrine | Lysergic acid hydroxybutylamide | Improved Uterotonic | 1940s |
| Lysergic Acid N-(Methylpropyl)amide | N-Methyl-N-propyllysergamide | Structure-Activity Relationship Exploration | 1950s-1960s |
Lysergic acid N-(methylpropyl)amide was subjected to pharmacological evaluation primarily within structured analog development programs investigating the impact of N-alkyl chain modifications on receptor affinity and functional activity. Early screening focused on receptor binding profiles, particularly at serotonergic (5-HT) receptors, and characteristic behavioral models used for hallucinogenic and non-hallucinogenic ergolines [3] [7] [10].
Key findings from these screening efforts established that:
Table 2: Receptor Affinity and Functional Profile of Lysergic Acid N-(Methylpropyl)amide vs. Key Reference Compounds
| Pharmacological Characteristic | Lysergic Acid N-(Methylpropyl)amide (LAMPA) | LSD | MIPLA (Methylisopropyllysergamide) | Ergometrine |
|---|---|---|---|---|
| Primary Serotonin Receptor Action | Partial Agonist (5-HT2A) [3] | Full Agonist | Full Agonist [7] | Partial Agonist |
| Relative Human Hallucinogenic Potency | Very Low (≤1/20th LSD) [3] | 1 (Reference) | ~1/3 - 1/2 LSD [7] | Negligible |
| Head-Twitch Response (Mouse) Activity | Active, Less Potent than LSD [3] | High Potency | Active, Potent [7] | Low Activity |
| Key Receptor Targets Beyond 5-HT2A | Dopamine Receptors (D1/D2) [4] | 5-HT1A, 5-HT2C, D1, D2, α-Adrenergic | Similar to LSD [7] | 5-HT1/2, α-Adrenergic |
The regulatory status of lysergic acid N-(methylpropyl)amide evolved primarily in response to its structural and (potential) pharmacological similarity to the Schedule I controlled substance LSD. Key regulatory mechanisms applied include:
Table 3: Regulatory Timeline and Status Evolution for Lysergic Acid N-(Methylpropyl)amide
| Time Period | Regulatory Action/Classification Mechanism | Jurisdiction(s) | Basis |
|---|---|---|---|
| Pre-1986 | Research Compound (No Specific Control) | Global | Primarily confined to scientific literature and pharmacological screening |
| 1986-Present | Covered by Federal Analogue Act (as LSD analogue) | United States | Substantial structural similarity to LSD (Schedule I) |
| 2021-Present | Explicitly listed as a narcotic | France | Specific amendment to national narcotics list |
| Post-NpSG (2016) | Controlled under NpSG (Industrial/Scientific use only) | Germany | Structural analogue of prohibited psychoactive substances |
| Ongoing | Subject to control via analogue provisions or customs laws | UK, Canada, Australia, others | Structural similarity to internationally controlled LSD |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6